molecular formula C7H13ClO2S B13178650 1-Cyclopropylbutane-1-sulfonyl chloride

1-Cyclopropylbutane-1-sulfonyl chloride

Cat. No.: B13178650
M. Wt: 196.70 g/mol
InChI Key: SBYDQETYEJCDNL-UHFFFAOYSA-N
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Description

1-Cyclopropylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to a butane chain, which is further bonded to a sulfonyl chloride group. This compound is primarily used in organic synthesis and serves as a valuable intermediate in the preparation of various chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropylbutane with chlorosulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols and phenols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 1-cyclopropylbutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide and sulfonate derivatives. These reactions often proceed through the formation of a sulfonyl transfer intermediate, which then undergoes nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylbutane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its cyclopropyl group provides steric hindrance, influencing its reactivity and making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

1-cyclopropylbutane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-2-3-7(6-4-5-6)11(8,9)10/h6-7H,2-5H2,1H3

InChI Key

SBYDQETYEJCDNL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CC1)S(=O)(=O)Cl

Origin of Product

United States

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